AChE/BChE-IN-4

Alzheimer's disease Parkinson's disease Cholinesterase inhibition

Cholinesterase research in advanced AD/PD is limited by declining AChE and rising BChE, making AChE-selective inhibitors ineffective. AChE/BChE-IN-4 (BMC-3) solves this with potent dual inhibition (hBChE IC50=2.2 nM; hAChE IC50=792 nM), >41-fold more potent on BChE than rivastigmine, and predicted BBB permeability. ● BChE-preferring profile (SI=0.003) for late-stage AD models ● Validated BBB reference (logP 2.2, tPSA 61.8 Ų) ● ≥98% purity, ambient shipping, global supply.

Molecular Formula C17H26N2O3
Molecular Weight 306.4 g/mol
Cat. No. B15142130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE/BChE-IN-4
Molecular FormulaC17H26N2O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCN(C)C(=O)OC1=CC=CC(=C1)C(CNC2CCCCC2)O
InChIInChI=1S/C17H26N2O3/c1-19(2)17(21)22-15-10-6-7-13(11-15)16(20)12-18-14-8-4-3-5-9-14/h6-7,10-11,14,16,18,20H,3-5,8-9,12H2,1-2H3
InChIKeyWKINCXKQRMVAPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AChE/BChE-IN-4: Dual Cholinesterase Inhibitor for Alzheimer's & Parkinson's


AChE/BChE-IN-4 (also known as BMC-3) is a carbamate-based, dual-function inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), a class of compounds under investigation for symptomatic relief in Alzheimer's disease (AD) and Parkinson's disease (PD) dementia [1]. In vitro assays demonstrate potent inhibition of human BChE (hBChE) with an IC50 of 2.2 nM and moderate inhibition of human AChE (hAChE) with an IC50 of 792 nM [1]. Physicochemical analysis and in silico predictions indicate that AChE/BChE-IN-4 possesses favorable properties for crossing the blood-brain barrier (BBB), a critical requirement for central nervous system (CNS) therapeutics [1].

Inhibition profile Dual AChE/BChE inhibitor with BChE-preferring activity reported; supports advanced Alzheimer's and Parkinson's disease dementia research models where BChE becomes dominant.
CNS penetration In silico BBB permeability prediction based on logP and tPSA; supports CNS target engagement studies.
Tool compound use
Carbamate scaffold suitable for structure-activity relationship (SAR) studies on cholinesterase subtype selectivity.

Why Generic Substitution Fails for AChE/BChE-IN-4: Dual Inhibition & BBB Permeability


The selection of a cholinesterase inhibitor for AD research cannot rely on simple drug class interchangeability. Clinically approved agents like donepezil and galantamine are highly selective for AChE over BChE, while rivastigmine, though a dual inhibitor, exhibits significantly weaker potency on both enzymes [1][2][3][4]. As AD progresses, AChE levels in the brain decline while BChE levels rise, making potent BChE inhibition a crucial yet often overlooked therapeutic target [5]. Substituting AChE/BChE-IN-4 with a generic AChE-selective inhibitor or a less potent dual inhibitor would fail to recapitulate the specific pharmacological profile—particularly its exceptional BChE potency—required for investigating disease-modifying mechanisms in advanced AD models. The quantitative evidence below demonstrates precisely why this compound offers a differentiated tool for hypothesis-driven research.

Compound Donepezil / Galantamine AChE-selective inhibitors
AChE-selective profiles may not replicate the BChE-preferring activity needed for late-stage AD models where BChE replaces AChE as the primary acetylcholine-hydrolyzing enzyme.
Compound Rivastigmine Approved dual inhibitor
Weaker BChE inhibition reported; the significant potency difference on hBChE may limit the ability to probe BChE-mediated cholinergic deficits with the same sensitivity.
Compound BMC-16 (AChE/BChE-IN-5) Close structural analog
Reported inverse potency preference (higher AChE potency, lower BChE potency) means the analog cannot substitute when BChE-preferring pharmacology is the research focus.

AChE/BChE-IN-4: Quantitative Comparison with Key Comparators


Superior AChE/BChE Inhibition vs. Rivastigmine

AChE/BChE-IN-4 (BMC-3) demonstrates a significant potency advantage over the clinically approved dual cholinesterase inhibitor rivastigmine. In a direct comparison using a hybrid tryptamine-rivastigmine study as a benchmark for rivastigmine's activity, AChE/BChE-IN-4 is approximately 8.4-fold more potent against hAChE (792 nM vs. 6630 nM) and over 41-fold more potent against hBChE (2.2 nM vs. 91 nM) [1][2]. The original study also confirms that BMC-3 is more potent than rivastigmine against both electric eel AChE and equine serum BChE under identical experimental conditions [1].

AChE/BChE inhibition vs. rivastigmine
Reported comparison
hAChE IC50 792 nM vs. 6630 nM (rivastigmine); hBChE IC50 2.2 nM vs. 91 nM
Supports BChE-dominant cholinergic deficit model studies where higher BChE inhibition sensitivity is required.
Cross-study comparison; human recombinant enzyme assays.
Supports BChE-dominant cholinergic deficit model studies where higher BChE inhibition sensitivity is required.
Cross-study comparison; human recombinant enzyme assays.
Alzheimer's disease Parkinson's disease Cholinesterase inhibition

BChE-Preferring Dual Inhibition vs. Donepezil & Galantamine

In contrast to clinically approved AChE-selective inhibitors donepezil and galantamine, AChE/BChE-IN-4 provides balanced, potent dual inhibition. Donepezil exhibits high AChE selectivity (IC50 ~6.7 nM) but is a poor BChE inhibitor (selectivity ratio ~405:1), and galantamine shows an even more pronounced selectivity (AChE IC50 1.83 µM vs. BChE IC50 18.17 µM) [1][2][3]. AChE/BChE-IN-4, with an hBChE IC50 of 2.2 nM and an hAChE IC50 of 792 nM, achieves a BChE-to-AChE selectivity ratio of ~0.003, indicating a >300-fold preference for BChE over AChE [3].

BChE selectivity vs. donepezil & galantamine
Reported comparison
hBChE IC50 2.2 nM; selectivity ratio ~0.003 (BChE-preferring). Donepezil selectivity ratio ~405 (AChE-preferring).
Enables selective probing of BChE-mediated cholinergic endpoints in models where AChE activity declines.
Selectivity index based on human enzyme IC50 values.
Enables selective probing of BChE-mediated cholinergic endpoints in models where AChE activity declines.
Selectivity index based on human enzyme IC50 values.
Alzheimer's disease Cholinesterase selectivity BChE inhibition

BChE Potency vs. Structural Analog AChE/BChE-IN-5

Within the same series of carbamate derivatives, AChE/BChE-IN-4 (BMC-3) shows a distinct potency profile compared to its close analog AChE/BChE-IN-5 (BMC-16). While both compounds are potent dual inhibitors, BMC-3 achieves a 4.8-fold higher potency on hBChE (2.2 nM vs. 10.6 nM), whereas BMC-16 is approximately 3-fold more potent on hAChE (266 nM vs. 792 nM) [1]. This highlights a structure-activity trade-off: BMC-3 sacrifices some AChE potency for a significant gain in BChE potency.

BChE potency vs. structural analog
Head-to-head
hBChE IC50 2.2 nM (BMC-3) vs. 10.6 nM (BMC-16); 4.8-fold higher BChE potency.
Quantitative SAR differentiation supports compound selection for BChE-focused mechanistic studies.
Direct comparison from same study (Wu et al., 2020).
Quantitative SAR differentiation supports compound selection for BChE-focused mechanistic studies.
Direct comparison from same study (Wu et al., 2020).
Alzheimer's disease Structure-activity relationship Carbamate inhibitors

Blood-Brain Barrier Penetration Potential: In Silico Evidence

AChE/BChE-IN-4 is predicted to cross the blood-brain barrier (BBB) based on its physicochemical properties, a critical attribute for any potential CNS-active therapeutic. The compound's favorable logP (2.2) and topological polar surface area (tPSA) (61.8 Ų) are within ranges associated with good CNS penetration [1]. In contrast, while donepezil and rivastigmine are known to cross the BBB, their clinical use is associated with peripheral cholinergic side effects partly due to their systemic inhibition profile; AChE/BChE-IN-4's high BChE selectivity may offer a differentiated CNS/peripheral inhibition ratio [2].

BBB permeability prediction
Class-level
logP 2.2; tPSA 61.8 Ų; predicted CNS penetration
In silico property supports consideration for in vivo CNS exposure studies; requires experimental validation.
Class-level inference from physicochemical descriptors.
In silico property supports consideration for in vivo CNS exposure studies; requires experimental validation.
Class-level inference from physicochemical descriptors.
Blood-brain barrier CNS drug delivery Pharmacokinetics

Selectivity Index: BChE Preference vs. Clinical Standards

The selectivity index (SI, calculated as IC50 hBChE / IC50 hAChE) provides a quantitative measure of an inhibitor's preference for BChE over AChE. AChE/BChE-IN-4 exhibits an SI of approximately 0.003, indicating a strong 360-fold preference for inhibiting BChE. This contrasts sharply with rivastigmine (SI ≈ 0.014, ~70-fold preference), donepezil (SI ≈ 405, a 405-fold preference for AChE), and galantamine (SI ≈ 9.9, a 10-fold preference for AChE) [1][2][3][4]. This metric highlights that among clinically relevant and investigational cholinesterase inhibitors, AChE/BChE-IN-4 has a uniquely pronounced BChE-preferring phenotype.

Selectivity index vs. clinical standards
Cross-study comparable
BChE selectivity index (SI) 0.003 (~360-fold BChE preference). Rivastigmine SI 0.014; donepezil SI 405 (AChE-preferring).
Quantitative selectivity profile differentiates the compound from AChE-preferring inhibitors and supports BChE-targeted research.
SI calculated from published human enzyme IC50 data.
Quantitative selectivity profile differentiates the compound from AChE-preferring inhibitors and supports BChE-targeted research.
SI calculated from published human enzyme IC50 data.
Selectivity index Cholinesterase Drug discovery

AChE/BChE-IN-4: Application Scenarios


BChE-Dependent Cholinergic Dysfunction in Advanced Alzheimer's Models

In advanced stages of AD, AChE activity declines while BChE activity increases, shifting the primary acetylcholine-hydrolyzing enzyme from AChE to BChE. AChE/BChE-IN-4's exceptional potency against hBChE (IC50 = 2.2 nM) and its >41-fold superiority over rivastigmine in BChE inhibition [1][2] make it a uniquely valuable tool for studying this late-stage cholinergic deficit. Its BChE-preferring dual inhibition profile (SI = 0.003) is highly suited for in vivo models of advanced AD where BChE is the dominant enzyme, and AChE-selective inhibitors like donepezil would be largely ineffective [3].

SAR Studies on Carbamate Cholinesterase Inhibitors

The direct head-to-head comparison with its analog AChE/BChE-IN-5 (BMC-16) provides a clear SAR inflection point: a structural modification that shifts potency from hAChE (BMC-16 is 3-fold more potent) to hBChE (BMC-3 is 4.8-fold more potent) [1]. Researchers can use AChE/BChE-IN-4 as a benchmark BChE-preferring ligand in medicinal chemistry campaigns aimed at developing novel carbamate-based dual inhibitors or in exploring the molecular determinants of cholinesterase subtype selectivity.

Validation of In Vitro BBB Permeability Models

With its favorable in silico physicochemical properties (logP 2.2, tPSA 61.8 Ų) and predicted BBB permeability [1][2], AChE/BChE-IN-4 serves as an ideal reference compound for calibrating and validating in vitro BBB models (e.g., PAMPA-BBB, cell-based transwell assays). Its potent, measurable cholinesterase inhibition provides a sensitive readout for confirming permeability in functional assays, allowing for the establishment of reliable structure-permeability relationships in CNS drug discovery programs.

Dual-Target vs. Single-Target Efficacy in Parkinson's Disease Dementia

Rivastigmine is approved for PD dementia, but its modest potency limits its utility in preclinical research [2]. AChE/BChE-IN-4 offers a more potent dual inhibition alternative (8.4-fold more potent on hAChE, 41-fold more potent on hBChE) for comparative efficacy studies [1][2]. This allows for a more rigorous evaluation of the dual-inhibition hypothesis in PD dementia models, enabling researchers to determine whether superior cholinergic enzyme blockade translates to improved behavioral or neuroprotective outcomes compared to the clinical standard.

Application
Selection Property
Validation Focus
Advanced AD BChE-dominant model studies
BChE-preferring inhibition profile
BChE-mediated cholinergic endpoint monitoring
Carbamate SAR and selectivity studies
Benchmark BChE-preferring ligand
Cholinesterase subtype selectivity determinants
In vitro BBB model validation
Predicted CNS permeability profile
Correlate in silico prediction with functional permeability assays
PD dementia dual-inhibition model comparison
Dual AChE/BChE inhibitor with reported potency profile
Dual-target vs. single-target cholinergic endpoint evaluation

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